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Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action

potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is

preferentially expressed in the peripheral nervous system, specifically in nociceptive primary

sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] This restricted

expression pattern has positioned Nav1.8 as a promising therapeutic target for the

development of novel analgesics with potentially fewer side effects than non-selective sodium

channel blockers. A-803467 is a potent and highly selective small-molecule blocker of the

Nav1.8 sodium channel that has been instrumental in elucidating the role of this channel in

various pain states.[3][4][5] This technical guide provides a comprehensive overview of A-
803467, including its pharmacological properties, key experimental data, detailed

methodologies for its evaluation, and visualizations of its mechanism of action and

experimental workflows.

Core Properties and Mechanism of Action
A-803467, with the chemical formula C₁₉H₁₆ClNO₄, is a furan-2-carboxamide derivative.[2] It

exhibits potent and state-dependent inhibition of Nav1.8 channels, showing a higher affinity for

the inactivated state of the channel.[4][6] This characteristic contributes to its efficacy in
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suppressing the high-frequency firing of nociceptive neurons that is a hallmark of chronic pain

conditions. Studies have demonstrated that A-803467 is over 100-fold selective for human

Nav1.8 over other sodium channel subtypes, including Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[5]

[7][8] This high degree of selectivity minimizes off-target effects, making it a valuable tool for

investigating the specific contribution of Nav1.8 to pain signaling.

Quantitative Data
The following tables summarize the key quantitative data for A-803467, demonstrating its

potency and selectivity in vitro and its efficacy in preclinical models of pain.

Table 1: In Vitro Potency and Selectivity of A-803467

Target Species
Assay
Conditions

IC50 (nM) Reference(s)

Nav1.8 Human

Recombinant

HEK293 cells,

half-maximal

inactivation

8 [3][7][8]

Nav1.8 Human

Recombinant

HEK293 cells,

resting state

79 [2][6]

Nav1.8 (TTX-R) Rat
Native DRG

neurons
140 [4][7]

Nav1.2 Human
Recombinant

HEK293 cells
>1000 [7]

Nav1.3 Human
Recombinant

HEK293 cells
>1000 [7]

Nav1.5 Human
Recombinant

HEK293 cells
>1000 [7]

Nav1.7 Human
Recombinant

HEK293 cells
>1000 [7]
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Table 2: In Vivo Efficacy of A-803467 in Rodent Pain Models

Pain Model Species Endpoint
Route of
Administrat
ion

ED50
(mg/kg)

Reference(s
)

Spinal Nerve

Ligation

(Neuropathic

Pain)

Rat
Mechanical

Allodynia
i.p. 47 [7][9]

Sciatic Nerve

Injury

(Neuropathic

Pain)

Rat
Mechanical

Allodynia
i.p. 85 [5][7]

Complete

Freund's

Adjuvant

(Inflammatory

Pain)

Rat
Thermal

Hyperalgesia
i.p. 41 [5][7]

Capsaicin-

induced

Secondary

Allodynia

Rat
Mechanical

Allodynia
i.p. ~100 [5][7]

CFA-induced

Inflammatory

Pain

Rat
Thermal

Hyperalgesia
i.p. 70 [10]

Spinal Nerve

Ligation

(Neuropathic

Pain)

Rat
Mechanical

Allodynia
i.p. 70 [10]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize A-803467 are provided

below.
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Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the inhibitory effect of A-803467 on Nav1.8 sodium channels

expressed in a heterologous system (e.g., HEK293 cells) or in native dorsal root ganglion

(DRG) neurons.

1. Cell Preparation:

HEK293 Cells: Culture HEK293 cells stably or transiently expressing the human Nav1.8

channel. Plate cells onto glass coverslips 24-48 hours before recording.

DRG Neurons: Isolate DRG neurons from rats. Briefly, dissect lumbar DRGs, enzymatically

digest the tissue, and mechanically dissociate the neurons. Plate the neurons on

laminin/poly-D-lysine coated coverslips.

2. Recording Solutions:

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to

7.3 with CsOH.

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH

to 7.4 with NaOH.

3. Electrophysiological Recording:

Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette

(resistance 2-5 MΩ) onto a single cell.

Establish a gigaohm seal and then rupture the cell membrane to achieve the whole-cell

configuration.

Clamp the cell membrane potential at a holding potential of -100 mV.

To assess the effect of A-803467 on the inactivated state of the channel, use a prepulse to a

more depolarized potential (e.g., -40 mV) for a sustained period before the test pulse.[4]

Elicit sodium currents using depolarizing voltage steps (e.g., to 0 mV).
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Perfuse the cells with the external solution containing varying concentrations of A-803467
and measure the resulting inhibition of the sodium current.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model in rats induces persistent mechanical allodynia, mimicking chronic

neuropathic pain in humans.

1. Animal Preparation:

Use adult male Sprague-Dawley rats (200-250 g). Anesthetize the animals with an

appropriate anesthetic (e.g., isoflurane).

2. Surgical Procedure:

Place the rat in a prone position and make a dorsal midline incision to expose the paraspinal

muscles.

Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.

[3][11]

Close the muscle and skin incisions with sutures.

Allow the animals to recover for at least one week before behavioral testing.

3. Behavioral Assessment (Mechanical Allodynia):

Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to

acclimate.

Use von Frey filaments with increasing bending forces to apply a mechanical stimulus to the

plantar surface of the hind paw.

A positive response is a brisk withdrawal of the paw.

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
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Administer A-803467 (e.g., intraperitoneally) and measure the PWT at various time points

after dosing.

Complete Freund's Adjuvant (CFA) Model of
Inflammatory Pain
This model induces a localized and persistent inflammation, resulting in thermal hyperalgesia

and mechanical allodynia.

1. Induction of Inflammation:

Use adult male Sprague-Dawley rats (200-250 g).

Inject a small volume (e.g., 100 µL) of CFA subcutaneously into the plantar surface of one

hind paw.

2. Behavioral Assessment (Thermal Hyperalgesia):

Use a plantar test apparatus (Hargreaves' test) to measure thermal withdrawal latency.

Place the rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.

Position a radiant heat source beneath the glass floor, targeting the plantar surface of the

inflamed paw.

Measure the latency for the rat to withdraw its paw from the heat stimulus. A cut-off time is

used to prevent tissue damage.

Administer A-803467 and measure the paw withdrawal latency at different time points.

Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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